Cas no 1564528-38-6 (3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol)

3-(5-Bromopyridin-3-yl)methylpyrrolidin-3-ol is a brominated pyridine derivative featuring a pyrrolidin-3-ol moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both a bromine substituent and a hydroxyl group enhances its reactivity, enabling selective functionalization for the development of complex molecules. Its structural framework is particularly valuable in medicinal chemistry for designing kinase inhibitors and other bioactive compounds. The compound's stability and well-defined reactivity profile facilitate precise modifications, supporting applications in drug discovery and material science. High purity and consistent quality ensure reliable performance in synthetic workflows.
3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol structure
1564528-38-6 structure
商品名:3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol
CAS番号:1564528-38-6
MF:C10H13BrN2O
メガワット:257.127021551132
CID:6222924
PubChem ID:104801666

3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol
    • 3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
    • 1564528-38-6
    • EN300-1898344
    • インチ: 1S/C10H13BrN2O/c11-9-3-8(5-13-6-9)4-10(14)1-2-12-7-10/h3,5-6,12,14H,1-2,4,7H2
    • InChIKey: CTENBPNKCBSELB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC(=C1)CC1(CNCC1)O

計算された属性

  • せいみつぶんしりょう: 256.02113g/mol
  • どういたいしつりょう: 256.02113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1898344-0.5g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
0.5g
$1124.0 2023-09-18
Enamine
EN300-1898344-1.0g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
1g
$1172.0 2023-05-24
Enamine
EN300-1898344-5.0g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
5g
$3396.0 2023-05-24
Enamine
EN300-1898344-10.0g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
10g
$5037.0 2023-05-24
Enamine
EN300-1898344-2.5g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
2.5g
$2295.0 2023-09-18
Enamine
EN300-1898344-5g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
5g
$3396.0 2023-09-18
Enamine
EN300-1898344-1g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
1g
$1172.0 2023-09-18
Enamine
EN300-1898344-0.05g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
0.05g
$983.0 2023-09-18
Enamine
EN300-1898344-0.1g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
0.1g
$1031.0 2023-09-18
Enamine
EN300-1898344-0.25g
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
1564528-38-6
0.25g
$1078.0 2023-09-18

3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol 関連文献

3-(5-bromopyridin-3-yl)methylpyrrolidin-3-olに関する追加情報

Introduction to 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol (CAS No. 1564528-38-6)

3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol, identified by the CAS number 1564528-38-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule combines a pyrrolidinyl moiety with a brominated pyridine group, which creates a unique chemical profile conducive to various biochemical interactions.

The pyrrolidin-3-ol moiety in the molecular structure contributes to the compound's ability to interact with biological targets in a manner that is both specific and potent. Pyrrolidine derivatives are well-known for their role in drug development, often serving as key pharmacophores in small-molecule drugs due to their ability to modulate enzyme activity and receptor binding. In particular, the presence of the hydroxyl group at the 3-position of the pyrrolidine ring enhances the compound's solubility and bioavailability, making it a promising candidate for further pharmacological investigation.

The 5-bromopyridin-3-yl substituent adds another layer of complexity to the compound's chemical behavior. Brominated pyridines are frequently employed in medicinal chemistry due to their ability to serve as versatile intermediates in the synthesis of more complex molecules. The bromine atom at the 5-position can participate in various chemical reactions, including cross-coupling reactions, which are essential for constructing intricate molecular architectures. This feature makes 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol a valuable building block for the development of novel therapeutic agents.

Recent advancements in drug discovery have highlighted the importance of multitarget engagement strategies, where a single molecule interacts with multiple biological pathways simultaneously. The unique structural features of 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol make it an attractive candidate for such approaches. For instance, studies have suggested that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate receptor activity has been explored in contexts related to neurological disorders and cancer.

The synthesis of 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include nucleophilic substitution reactions, ring-forming processes, and functional group modifications. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the pyridine-pyrrolidine core of the molecule. These synthetic methodologies not only demonstrate the versatility of transition metal catalysis but also provide a pathway for scalable production, which is crucial for preclinical and clinical studies.

In terms of pharmacological evaluation, 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol has been subjected to various in vitro and in vivo assays to assess its biological efficacy and safety profile. Preliminary data indicate that this compound exhibits promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its interaction with protein kinases has been investigated, revealing possible applications in targeted therapy for kinases overexpressed in tumors. These findings underscore the importance of structural optimization and further characterization to fully realize its therapeutic potential.

The role of computational chemistry and molecular modeling has been instrumental in understanding the mechanism of action of 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol. Advanced computational techniques allow researchers to predict how this molecule binds to biological targets at an atomic level, providing insights into its efficacy and selectivity. Such simulations have guided experimental efforts by identifying key residues involved in binding interactions and suggesting modifications that could enhance potency or reduce off-target effects. This interdisciplinary approach is becoming increasingly integral to modern drug discovery pipelines.

As our understanding of disease mechanisms continues to evolve, so does our capacity to design molecules like 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol that can modulate these processes effectively. The integration of machine learning algorithms into drug discovery workflows has further accelerated the identification of novel lead compounds with high affinity for biological targets. By leveraging large datasets derived from experiments and simulations, these algorithms can predict properties such as binding affinity, metabolic stability, and pharmacokinetic profiles with remarkable accuracy.

The future prospects for 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol are bright, particularly as more sophisticated synthetic methodologies become available and our knowledge of biological pathways expands. Ongoing research aims to explore its potential applications in treating neurodegenerative diseases by targeting specific protein aggregates or kinases implicated in these conditions. Additionally, its role as a scaffold for structure-based drug design is being investigated further, with the goal of developing next-generation therapeutics that offer improved efficacy and reduced side effects.

In conclusion, 3-(5-bromopyridin - 3 - ylmethylpy r rol id i n - 3 - ol ( C A S N o . 1 5 6 4 5 2 8 - 38 - 6 ) represents a prom is ing compoun d with poten tial therapeutic applications across multiple disease areas . Its unique structural features , coupled with recent advances i n synthetic chemistry and computational biology , position it as a valuable asset i n pharma ceutical research . As further studies elucidate its mechanis ms o f action and optimize its pharma cokinetic properties , this compoun d holds promise f or becoming an important therapeutic agent i n t he future . p >

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